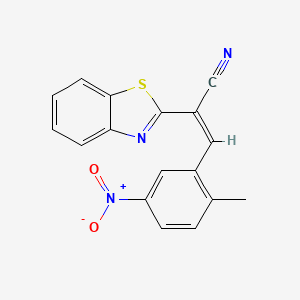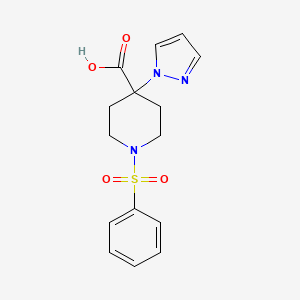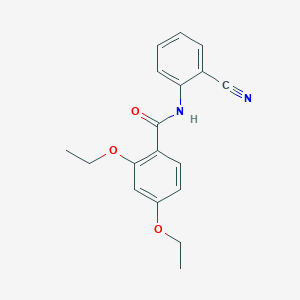![molecular formula C20H19N3O3 B5295772 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological effects. MPTP was first synthesized in 1976 and was initially used as a pesticide, but it was later discovered to have neurotoxic effects on the brain.
Mecanismo De Acción
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is metabolized in the brain by monoamine oxidase B (MAO-B) to form the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is taken up by dopamine-producing neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits mitochondrial respiration and leads to oxidative stress and cell death. The selective vulnerability of dopamine-producing neurons to 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one-induced toxicity is thought to be due to the high levels of MAO-B activity in these neurons.
Biochemical and Physiological Effects:
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one-induced Parkinsonism is characterized by the loss of dopamine-producing neurons in the substantia nigra, which leads to a depletion of dopamine in the striatum and other brain regions. This results in the typical motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one also induces non-motor symptoms, such as cognitive impairment and depression, which are common in Parkinson's disease patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one-induced Parkinsonism is a valuable model for studying the pathogenesis of Parkinson's disease and for testing potential therapies. The advantages of this model include its reproducibility, its selective vulnerability of dopamine-producing neurons, and its ability to mimic the motor and non-motor symptoms of Parkinson's disease. However, there are also limitations to this model, such as its acute toxicity, which can make it difficult to use in long-term studies, and its inability to reproduce all aspects of Parkinson's disease.
Direcciones Futuras
There are several future directions for research on 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one-induced Parkinsonism. One area of research is the development of new therapies that can prevent or reverse the neurotoxic effects of 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and other Parkinson's disease toxins. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage and to monitor disease progression. Finally, there is a need for more research on the non-motor symptoms of Parkinson's disease and their underlying mechanisms, which could lead to new therapeutic targets.
Métodos De Síntesis
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized through a multistep process that involves the reaction of 4-morpholinobenzaldehyde with hydrazine hydrate and acetylacetone. The resulting product is then treated with sodium hydroxide to form 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and other animals. 5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one-induced Parkinsonism has been widely used as a model for studying the pathogenesis of Parkinson's disease and for testing potential therapies.
Propiedades
IUPAC Name |
(4E)-4-[(4-morpholin-4-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-18(20(25)23(21-19)17-4-2-1-3-5-17)14-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,14H,10-13H2,(H,21,24)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPRULMGYTCPT-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-morpholin-4-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)


![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5295779.png)
![2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5295795.png)